N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride
Description
N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2.ClH/c1-2-23(20,21)12-15(19)18(10-13-3-8-22-11-13)14-9-16(14)4-6-17-7-5-16;/h3,8,11,14,17H,2,4-7,9-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLUNDBRPIRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(=O)N(CC1=CSC=C1)C2CC23CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable amine and a cyclic ketone.
Introduction of the ethylsulfonyl group: This step involves the reaction of the spirocyclic intermediate with an ethylsulfonyl chloride under basic conditions.
Attachment of the thiophen-3-ylmethyl group: This is done via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the spirocyclic core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonyl group or modifications to the spirocyclic core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonylacetamide
- N-(6-azaspiro[2.5]octan-2-yl)-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride is unique due to its combination of a spirocyclic core, an ethylsulfonyl group, and a thiophen-3-ylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
